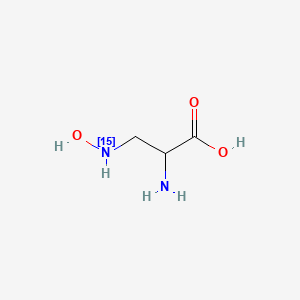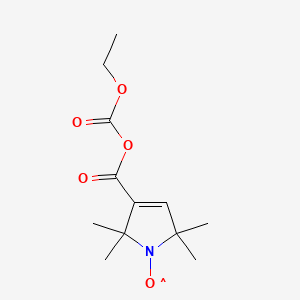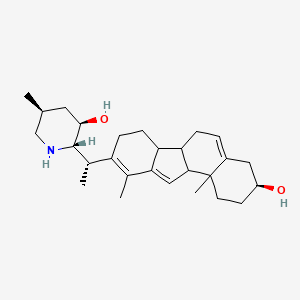
Despiro Cyclopamine
Übersicht
Beschreibung
Despiro Cyclopamine is a synthetic derivative of Cyclopamine, a naturally occurring steroidal alkaloid. Cyclopamine was originally isolated from the corn lily plant (Veratrum californicum) and is known for its teratogenic effects, particularly causing cyclopia in developing embryos . This compound retains the core structure of Cyclopamine but has been modified to enhance its stability and bioactivity .
Wirkmechanismus
Target of Action
Despiro Cyclopamine primarily targets the Sonic Hedgehog (Shh) signaling pathway . The Shh pathway plays a crucial role in embryonic development and tissue differentiation . This compound acts as an inhibitor of this pathway .
Mode of Action
This compound interacts with its target by binding to and inhibiting a transmembrane protein called Smoothened (SMO) . SMO is a key component of the Shh pathway, and its inhibition disrupts the normal functioning of this pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Shh signaling pathway . By inhibiting SMO, this compound prevents the transmission of signals necessary for certain developmental processes . This can lead to various downstream effects, including changes in cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the Shh signaling pathway . This disruption can lead to changes in cell behavior, including alterations in cell growth and differentiation . In the context of cancer, where the Shh pathway is often overactive, this compound can potentially slow down tumor growth .
Biochemische Analyse
Biochemical Properties
Despiro Cyclopamine is known to inhibit the sonic hedgehog pathway . This pathway plays a crucial role in embryonic development and tumorigenesis . The sonic hedgehog pathway is mediated by Smoothened (Smo), a distant relative of G protein-coupled receptors . This compound, as an inhibitor, binds to the Smo heptahelical bundle .
Cellular Effects
This compound has shown cytotoxic effects on cancer cells . It interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells . It promotes mitochondrial fission and fragmentation, mitochondrial membrane hyperpolarization, and ROS generation, thereby diminishing mitochondrial respiration, suppressing cell proliferation, and causing apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to Smoothened (Smo), thereby inhibiting the sonic hedgehog pathway . This inhibition disrupts the normal functioning of the pathway, leading to the observed cellular effects .
Dosage Effects in Animal Models
Specific dosage effects of this compound in animal models are not readily available. Related compounds like cyclopamine have been studied in animal models. For instance, cyclopamine has been shown to cause birth defects in sheep when ingested by pregnant ewes during a specific window of time during fetal development .
Metabolic Pathways
The biosynthetic pathway of verazine, a possible metabolic precursor of cyclopamine, has been discovered in Veratrum californicum
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Despiro Cyclopamine can be synthesized through a series of chemical reactions starting from dehydro-epi-androsterone. The synthesis involves a biomimetic rearrangement to form the C-nor-D-homo steroid core, followed by a stereoselective reductive coupling and cyclization sequence to establish the E/F-ring moiety . The overall yield of this synthesis is approximately 6.2% .
Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is likely to follow similar synthetic routes as described above, with optimizations for scale-up and cost-efficiency. The compound is typically produced in research laboratories and specialized chemical manufacturing facilities .
Analyse Chemischer Reaktionen
Types of Reactions: Despiro Cyclopamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketones back to alcohols or other reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen or oxygen atoms in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Despiro Cyclopamine has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Cyclopamine: The parent compound, known for its teratogenic effects and Hedgehog pathway inhibition.
Jervine: Another steroidal alkaloid from Veratrum californicum with similar biological activities.
Veratramine: A related compound with distinct structural features and biological activities.
Uniqueness: Despiro Cyclopamine is unique due to its enhanced stability and bioactivity compared to Cyclopamine. These modifications make it a more effective and reliable tool for scientific research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(2S,3R,5S)-2-[(1S)-1-[(3S)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO2/c1-15-11-25(30)26(28-14-15)17(3)20-7-8-21-22-6-5-18-12-19(29)9-10-27(18,4)24(22)13-23(21)16(20)2/h5,13,15,17,19,21-22,24-26,28-30H,6-12,14H2,1-4H3/t15-,17-,19-,21?,22?,24?,25+,26-,27?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUNKCHZNVYRDJ-XJSWYDRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(NC1)C(C)C2=C(C3=CC4C(C3CC2)CC=C5C4(CCC(C5)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@H](NC1)[C@@H](C)C2=C(C3=CC4C(C3CC2)CC=C5C4(CC[C@@H](C5)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661900 | |
| Record name | (2S,3R,5S)-2-[(1S)-1-[(3S)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4243-43-0 | |
| Record name | (2S,3R,5S)-2-[(1S)-1-[(3S)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride](/img/structure/B561860.png)
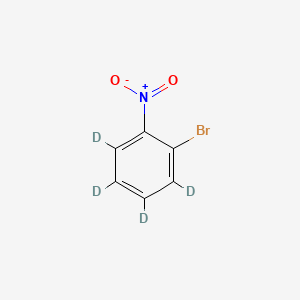

![Methyl (3S,4R,5S,6R)-5-acetamido-2-chloro-4-phenylmethoxy-3-phenylsulfanyl-6-[(1S,2S)-1,2,3-tris(phenylmethoxy)propyl]oxane-2-carboxylate](/img/structure/B561868.png)

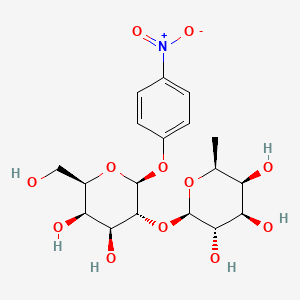
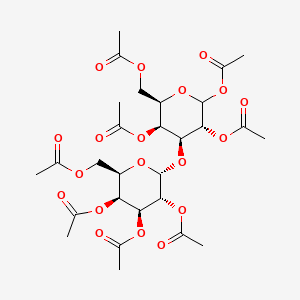
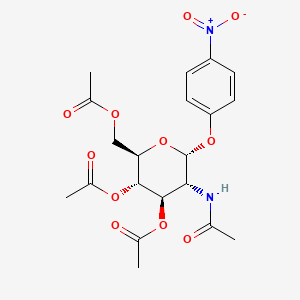
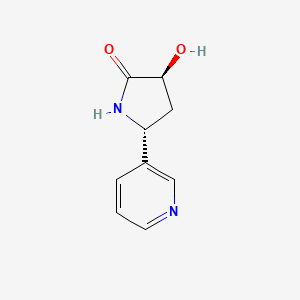
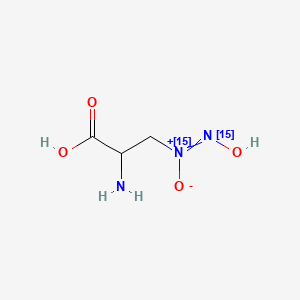
![(2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B561878.png)
